molecular formula C19H23N5O B8109331 Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone

Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B8109331
M. Wt: 337.4 g/mol
InChI Key: SGULPJOIDHXXTH-UHFFFAOYSA-N
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Description

Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound characterized by a 2,9-diazaspiro[5.5]undecane core substituted with a pyridin-4-yl group and a pyrimidin-2-yl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in targeting central nervous system (CNS) disorders or epigenetic pathways. Its spirocyclic architecture enhances metabolic stability and binding selectivity compared to planar heterocycles .

Properties

IUPAC Name

pyridin-4-yl-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-17(16-3-10-20-11-4-16)23-13-6-19(7-14-23)5-1-12-24(15-19)18-21-8-2-9-22-18/h2-4,8-11H,1,5-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULPJOIDHXXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC=NC=C3)CN(C1)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C19H23N5OC_{19}H_{23}N_5O and is characterized by a spirocyclic structure that contributes to its unique biological properties. The presence of pyridine and pyrimidine rings enhances its interaction with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Kinases : This compound may inhibit specific protein kinases involved in cell proliferation and survival pathways, making it a candidate for cancer treatment.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a role in antimicrobial therapy.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis, suggesting applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

Activity Type Compound IC50 (µM) Target
Protein Kinase InhibitionPyridin derivatives0.1 - 0.5CDK4, PDGFRA
AntimicrobialVarious diazaspiro compounds10 - 20Mycobacterium tuberculosis
CytotoxicityPyridin-based spiro compounds5 - 15Human cancer cell lines

Case Studies

  • Cancer Treatment : A study investigated the effects of pyridin derivatives on human tumor cell lines, demonstrating significant cytotoxicity against breast and renal cancer cells at low concentrations (IC50 values ranging from 5 to 15 µM) . The mechanism involved the inhibition of key signaling pathways that promote cell survival.
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of a related compound against Mycobacterium tuberculosis, showing moderate activity with an IC50 around 15 µM . This suggests potential for development as an adjunct therapy in tuberculosis treatment.
  • Neuroprotection : Research involving neuroprotective effects indicated that certain derivatives could reduce neuronal apoptosis in vitro, with implications for treating neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridin-4-yl derivatives in cancer treatment. For instance, compounds similar to Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone have been shown to inhibit protein kinases involved in cell proliferation pathways. A notable case is the use of pyrimidine derivatives that exhibit selective inhibition of CDK4 and CDK6, which are critical in the regulation of the cell cycle. This inhibition leads to apoptosis in cancer cells, as demonstrated in assays involving acute myeloid leukemia cell lines .

Neuroprotective Effects

Research indicates that compounds with similar structures possess neuroprotective properties. For example, studies have shown that certain pyridinyl derivatives can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanism involves modulation of signaling pathways that protect neuronal integrity.

Antimicrobial Properties

Pyridin-4-yl derivatives have also been investigated for their antimicrobial activities. Various studies report that these compounds exhibit significant inhibitory effects against a range of bacterial strains, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) analyses suggest that modifications on the pyridine and pyrimidine rings can enhance efficacy against specific pathogens.

Organic Electronics

The unique electronic properties of pyridinyl compounds make them suitable for applications in organic electronics. Their ability to form stable thin films allows for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating such heterocycles can improve charge transport properties and device efficiency .

Catalysis

Pyridin-4-yl compounds are also being explored as catalysts in various organic reactions. Their ability to participate in coordination chemistry facilitates catalytic cycles in reactions such as cross-coupling and oxidation processes . Studies indicate that these compounds can enhance reaction rates while providing selectivity for desired products.

Table 1: Biological Activities of Pyridin-4-Yl Derivatives

CompoundActivity TypeTarget/MechanismReference
AAnticancerCDK4/CDK6 inhibition
BNeuroprotectiveOxidative stress modulation
CAntimicrobialBacterial inhibition

Table 2: Material Properties of Pyridin-4-Yl Compounds

ApplicationPropertyResultReference
OLEDsCharge transportImproved efficiency
Organic PhotovoltaicsStabilityEnhanced stability
CatalysisReaction rateIncreased rate

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyridinyl derivatives against various cancer cell lines. The results indicated significant cytotoxicity correlated with specific structural modifications, particularly on the pyrimidine moiety, enhancing selectivity towards cancerous cells over normal cells.

Case Study 2: Neuroprotection

In vitro experiments showed that a derivative of this compound reduced neuronal cell death induced by oxidative stress by up to 70%. This suggests potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one)

  • Structural Differences : IPSU replaces the pyridin-4-yl group with an indole moiety and introduces a 4-methoxy substituent on the pyrimidine ring.
  • Biological Activity : IPSU is a dual orexin receptor antagonist (DORA) with demonstrated efficacy in sleep regulation. The indole group enhances blood-brain barrier (BBB) penetration, while the 4-methoxy-pyrimidine improves receptor affinity .
  • Key Data: Selectivity: 10-fold higher selectivity for OX1R over OX2R compared to almorexant. Pharmacokinetics: Higher metabolic stability in liver microsomes than non-spirocyclic analogues.

Furan-2-yl-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone

  • Structural Differences : Features a furan-2-yl group instead of pyrimidin-2-yl, altering electronic properties and steric bulk.
  • Biological Activity: Primarily explored as a kinase inhibitor.

Triazaspiro Analogues for Epigenetic Targets

METTL3 Inhibitors (e.g., Compound 14: 9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one)

  • Structural Differences : Incorporates a triazaspiro core (vs. diazaspiro) and a pyrimidin-4-yl group (vs. pyrimidin-2-yl). The 4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl substituent enhances target engagement.
  • Biological Activity : Potent METTL3 inhibition (IC₅₀ = 12 nM) with >100-fold selectivity over METTL14. The spirocyclic framework reduces off-target effects compared to linear analogues .
  • Key Data: SAR: Pyrimidin-4-yl substitution is critical for METTL3 binding; dimethylamino groups optimize solubility and potency. In Vivo Efficacy: 80% reduction in m⁶A levels in xenograft models at 10 mg/kg.

ER Stress Activators with Diazaspiro Scaffolds

2,9-Diazaspiro[5.5]undecanes (General Class)

  • Structural Differences : Variable substituents at positions 2 and 9, including aryl, alkyl, and heteroaryl groups.
  • Biological Activity : Activators of endoplasmic reticulum (ER) stress pathways, inducing apoptosis in glioma cells. Cytotoxicity correlates with substituent lipophilicity .
  • Key Data :
    • Potency : EC₅₀ values range from 0.5–5 µM in 3D glioma models.
    • Mechanism : Upregulation of GRP78 and CHOP biomarkers by >50% at 1 µM.

Critical Analysis

  • Pyrimidine Positional Isomerism : Pyrimidin-2-yl (target compound) vs. pyrimidin-4-yl (METTL3 inhibitors) substituents drastically alter target engagement. The 2-position favors π-stacking in flat binding pockets (e.g., CNS receptors), while the 4-position optimizes hydrogen bonding in deep enzymatic active sites (e.g., METTL3) .
  • Spiro Core Modifications : Triazaspiro derivatives (e.g., METTL3 inhibitors) exhibit enhanced rigidity and solubility compared to diazaspiro analogues but require synthetic complexity .
  • Substituent Effects : Lipophilic groups (e.g., 4-(dimethylpiperidin)phenyl) improve membrane permeability but may increase CYP450 inhibition risks .

Preparation Methods

Microwave-Assisted Annulation

A robust method involves microwave-assisted annulation of primary amines with bismesylates. For example, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate serves as a precursor, reacting under controlled conditions:

  • Reagents : α-methyl benzyl carbamate resin, bismesylate derivatives.

  • Conditions : 100–150°C, 2–6 hours under nitrogen.

  • Yield : 65–75% after trifluoroacetic acid (TFA)-mediated cleavage.

Table 1: Optimization of Core Synthesis

MethodTemperature (°C)Time (h)Yield (%)
Microwave annulation150475
Conventional heating1001240

Microwave irradiation significantly enhances reaction efficiency by reducing side products and improving cyclization kinetics.

Deprotection and Final Product Isolation

Acid-Mediated Boc Group Cleavage

Final deprotection involves HCl in dioxane or methanol:

  • Conditions : 4M HCl in dioxane, room temperature, 4 hours.

  • Workup : Neutralization with NH₃/MeOH, followed by ion-exchange chromatography.

  • Purity : >95% by HPLC.

Table 2: Deprotection Efficiency

Acid SourceSolventTime (h)Purity (%)
HCl (4M in dioxane)MeOH495
TFADCM290

Analytical Validation and Characterization

X-ray Crystallography

Single-crystal X-ray diffraction confirms the spirocyclic structure:

  • Resolution : <1.0 Å.

  • Validation Metrics : R-factor <0.05, wR2 <0.10.

  • Key Observations : Torsional angles of 58.7° between pyridine and pyrimidine planes.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.30–1.62 (m, 15H, spiro-CH₂), 3.16–3.61 (m, 8H, N-CH₂), 7.30–8.50 (m, 4H, aromatic).

  • HRMS : m/z 337.4 [M+H]⁺, matching C₁₉H₂₃N₅O.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

StepMethodYield (%)Scalability
Spiro core synthesisMicrowave annulation75High
Pyridin-4-yl couplingPd Ruphos G493Moderate
Pyrimidin-2-yl couplingPd/C, NH₄HCO₂55Low

Microwave-assisted core synthesis offers superior scalability, while pyrimidine coupling remains a bottleneck due to sensitivity to steric effects.

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer processing.

  • Catalyst Recycling : Pd Ruphos G4 recovery via filtration reduces costs.

  • Quality Control : In-line FTIR monitors reaction progression, ensuring consistency.

Q & A

Q. Table 1: Representative Yields for Diazaspiro[5.5]undecane Synthesis

MethodYield (%)Key ConditionsReference
Microwave-assisted annulation65–75100°C, 4 h, TFA cleavage
Conventional heating40–50Reflux, 12–14 h, AcOH/NaOAc

How is the crystallographic structure of this compound validated?

Basic Characterization Question
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical:

  • Data collection : Use high-resolution (<1.0 Å) datasets to resolve spirocyclic torsional angles and substituent orientations .
  • Validation metrics : Ensure R-factor < 0.05 and wR2 < 0.10, with no residual electron density >0.3 eÅ⁻³ .

What strategies improve target binding affinity through pyrimidine ring modifications?

Advanced Structure-Activity Relationship (SAR) Question
Substituents on the pyrimidine ring significantly modulate receptor interactions:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance hydrogen bonding with orexin receptors .
  • Methoxy groups improve solubility without compromising log P values (e.g., compound 26: log P = 4.9, pKi = 7.85) .

Q. Table 2: SAR of Pyrimidine Substituents

Substituent (Position)Biological Activity (pKi)log PReference
4-Methoxy7.854.9
4,6-Dimethyl9.785.0
5-Phenyl-triazole8.733.0

How can low yields during annulation steps be mitigated?

Q. Advanced Synthesis Optimization

  • Catalyst optimization : Sodium acetate in glacial acetic acid reduces side reactions (e.g., achieved 64% yield via 12–14 h reflux) .
  • Purification : Recrystallization from ethanol removes unreacted amines and mesylates .

How to resolve contradictions in ER stress induction across glioma cell models?

Q. Advanced Mechanistic Analysis

  • Assay validation : Use orthogonal assays (e.g., GRP78 biosensor activation, Ca²⁺ flux measurements) to confirm ER stress .
  • Cell-line specificity : Compare 3D glioma spheroids vs. monolayer cultures; spheroids better replicate in vivo stress responses .

What analytical techniques confirm compound purity and structural integrity?

Q. Basic Analytical Workflow

  • NMR : Look for characteristic sp³ hybridized carbons (δ 50–70 ppm) in the diazaspiro core .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 for a related compound) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .

How does this compound interact with orexin receptors?

Q. Advanced Computational Modeling

  • Docking studies : The pyridin-4-yl group forms π-π interactions with Tyr³¹⁸ in the orexin-2 receptor .
  • Molecular dynamics : Simulate ligand-receptor stability over 100 ns; validate with free energy calculations (ΔG < −8 kcal/mol) .

What synthetic routes enable scalable production for in vivo studies?

Q. Advanced Process Chemistry

  • Solid-phase synthesis : Enables parallel synthesis of analogs (e.g., 10–20 mg scale per run) .
  • Flow chemistry : Continuous microwave reactors reduce reaction times by 50% compared to batch methods .

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